1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a dihydropyridine ring, and a dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzylamine with pyridine-4-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
- 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(2,5-dimethylbenzyl)-2-oxo-N-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxamide
Comparison: Compared to its analogs, 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-18(20(23)25)19(24)22-17-7-9-21-10-8-17/h3-12H,13H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAHSCVJCBPLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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